3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
Description
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) is a chromogenic reagent widely used in analytical chemistry for detecting thiols, aldehydes, and phenolic compounds. Its molecular formula is C₈H₁₂ClN₃OS·H₂O (anhydrous: C₈H₁₀ClN₃S), with a molecular weight of 233.72 g/mol . MBTH reacts with oxidizing agents (e.g., Fe³⁺, Ce⁴⁺) to form electrophilic intermediates that couple with target analytes, producing colored products measurable via spectrophotometry. Key applications include:
- Pharmaceutical analysis: Quantification of captopril, irbesartan, and atorvastatin in formulations .
- Environmental monitoring: Detection of formaldehyde in melamine kitchenware and acetaldehyde in fermentation .
- Biochemical assays: Enzyme activity studies (e.g., tyrosinase-related protein 1) .
MBTH is commercially available in high purity (≥99% HPLC grade) and is classified as toxic (H301: toxic if swallowed), necessitating careful handling .
Properties
IUPAC Name |
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXQOGEFHAQGU-PIHABLKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38894-11-0 | |
| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate typically involves the reaction of 3-Methyl-2-benzothiazolone with hydrazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve consistent quality and high yield. The product is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate undergoes various chemical reactions, including:
Electrophilic Coupling: It acts as an electrophilic coupling reagent in the determination of residual chlorine and other analytes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents for the oxidation reaction.
Electrophilic Coupling: The compound is used in acidic conditions for coupling reactions.
Major Products Formed
Scientific Research Applications
Chemical Properties and Characteristics
- Chemical Formula : C₉H₈ClN₃S
- Molecular Weight : 233.72 g/mol
- Melting Point : 270°C to 274°C
- Solubility : Soluble in water
Spectrophotometric Applications
1. Determination of Aliphatic Aldehydes
MBTH is commonly used as a reagent in the spectrophotometric determination of aliphatic aldehydes. The reaction between MBTH and aldehydes produces a colored complex that can be quantitatively analyzed. This method is advantageous due to its simplicity and sensitivity, making it suitable for various pharmaceutical formulations .
2. Analysis of Hexosamines in Glycosaminoglycans
MBTH serves as a reagent for determining hexosamines, which are critical components of glycosaminoglycans. This application is particularly relevant in biochemical studies focused on polysaccharides and their derivatives, allowing researchers to assess the quality and concentration of these compounds in biological samples .
3. Determination of Selenium (IV) Traces
The compound is utilized in environmental chemistry to detect traces of selenium (IV) in samples. The method involves the formation of a colored complex with MBTH, enabling sensitive detection of selenium levels in various environmental matrices .
Biochemical Applications
1. Microdetermination of D-amino Acids
MBTH has been employed in microdetermination methods for D-amino acids and the activity of D-amino acid oxidase. This application contributes significantly to biochemical analysis techniques, allowing for precise measurement of these amino acids, which play vital roles in metabolic processes .
2. Kinetic Spectrophotometric Methods
Research has demonstrated that MBTH can be used in kinetic spectrophotometric methods for determining pharmaceutical compounds such as ethamsylate and dobutamine hydrochloride. These methods enhance analytical accuracy and provide reliable data for drug formulation studies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| El-Enany et al., 2007 | Ethamsylate Analysis | Developed a kinetic spectrophotometric method using MBTH, demonstrating high sensitivity for ethamsylate determination in dosage forms. |
| Soda, 1968 | D-amino Acid Measurement | Introduced a microdetermination method utilizing MBTH for assessing D-amino acids, contributing to biochemical analysis advancements. |
| el-Kommos, 1987 | Dobutamine Hydrochloride | Highlighted the utility of MBTH in spectrophotometric determination, showcasing its effectiveness in pharmaceutical applications. |
Mechanism of Action
The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate involves its role as a chromogenic reagent. In the presence of specific analytes and reagents, it undergoes chemical reactions that result in the formation of colored products. These reactions are typically catalyzed by enzymes such as horseradish peroxidase, which facilitate the oxidative coupling of the compound with other molecules .
Comparison with Similar Compounds
Functional and Mechanistic Differences
MBTH is distinguished from other chromogenic reagents by its unique reactivity and versatility:
Performance Metrics
Table 1: Analytical Parameters for MBTH vs. Alternatives
Table 2: Reaction Stoichiometry of MBTH with Drugs
| Drug | Oxidizing Agent | Stoichiometry (Drug:MBTH) | Reference |
|---|---|---|---|
| Captopril | FeCl₃ | 1:1 or 1:2 | |
| Irbesartan | Ce(IV) | 1:1 | |
| Atorvastatin | Ce(IV) | 1:1 |
Selectivity and Interference
- MBTH: Selective for thiols (e.g., captopril) and aldehydes but inhibited by KCl-HCl or acetate buffers .
- 4-AAP : Susceptible to interference from reducing agents and colored matrices.
- DNPH : Requires derivatization and separation steps to avoid cross-reactivity.
Pharmaceutical Analysis
- MBTH-based methods for captopril achieve RSD < 2% and recoveries near 100%, outperforming HPLC in cost and simplicity .
- In irbesartan determination, MBTH-Ce(IV) systems show a molar absorptivity of 1.2×10⁴ L/mol·cm at 629 nm .
Environmental and Industrial Use
Biological Activity
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) is a compound that has garnered attention due to its diverse biological activities, particularly in enzymatic assays and as a fluorescent probe. This article delves into the compound's biological activities, including its applications in enzymatic reactions, its role in fluorescent sensing, and its potential therapeutic implications.
1. Enzymatic Activity
Tyrosinase Inhibition:
One of the most notable biological activities of MBTH is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase catalyzes the oxidation of monophenols to diphenols and subsequently to quinones, which are precursors for melanin. Research has demonstrated that MBTH can serve as a substrate for tyrosinase, facilitating the continuous spectrophotometric determination of monophenolase activity through oxidative coupling reactions . This property makes MBTH valuable in cosmetic formulations aimed at skin lightening and pigmentation control.
Horseradish Peroxidase Activity:
MBTH has also been evaluated as a co-substrate for horseradish peroxidase (HRP), where it participates in the oxidation-reduction reactions characteristic of peroxidases. Studies indicate that MBTH can enhance the catalytic efficiency of HRP, making it useful in various biochemical assays .
2. Fluorescent Probes
Detection of Mercury Ions:
Recent advancements have utilized MBTH in developing ratiometric fluorescent probes for detecting mercury (Hg²⁺) ions. A novel probe synthesized from MBTH exhibited a significant ratiometric response to Hg²⁺ ions, with fluorescence intensity changes observable at specific wavelengths (520 nm and 445 nm). This probe demonstrated high selectivity and biocompatibility, allowing for real-time imaging in cellular environments, including MCF-7 and A549 cell lines . The rapid response time and stability of this probe underscore its potential for environmental monitoring and biological imaging applications.
3. Spectrophotometric Applications
MBTH is widely used in analytical chemistry for spectrophotometric determinations due to its ability to form colored complexes with various analytes. It has been employed in methods for determining pharmaceutical compounds, such as moxifloxacin hydrochloride, through oxidative coupling reactions . The sensitivity and specificity of these methods highlight MBTH's utility in quality control and pharmacokinetic studies.
Table 1: Summary of Biological Activities of MBTH
Q & A
Q. What is the role of 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate in kinetic spectrophotometric methods?
This compound acts as a chromogenic reagent in oxidation-coupled reactions. For example, in captopril (CPT) analysis, FeCl₃ catalyzes its oxidation, forming a green-yellow product with maximum absorbance at 395 nm. Researchers measure reaction rates (∆A/∆t) or use fixed-time methods to quantify analyte concentrations. The pseudo-first-order kinetics (rate equation: ν = k' · Cⁿ) enable linear calibration curves (0.5–22.5 µg/mL) for drug quantification .
Q. What are the optimal experimental conditions for using this compound in colorimetric assays?
Key parameters include:
- Reagent volume : 1.0 mL of 1×10⁻² M MBTH and 1.0 mL 0.5% FeCl₃ for maximal color development.
- Oxidizer selection : FeCl₃ outperforms Ce(IV) due to stability and higher absorbance.
- Solvent : Distilled water is preferred over methanol/ethanol.
- Order of addition : Adding analyte → FeCl₃ → MBTH yields optimal results. Avoid buffers (e.g., KCl-HCl) as they suppress signal .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : Classified as H301 (toxic if swallowed).
- Handling : Use PPE (gloves, goggles), avoid ingestion/inhalation, and store in locked cabinets.
- Disposal : Follow local regulations for organic toxic solids (UN2811, Transport Class 6.1) .
Advanced Research Questions
Q. How can researchers validate the accuracy and precision of methods using this compound?
Validation involves:
- Recovery studies : Spiked samples with 99.39–101.64% recovery rates.
- Precision : Calculate relative standard deviation (RSD < 2%) via triplicate measurements.
- Statistical tests : Use t-tests and F-tests to compare with pharmacopeial methods (e.g., HPLC), ensuring no significant differences at 95% confidence .
Q. What strategies ensure selectivity in complex matrices like pharmaceutical formulations?
Q. How do kinetic methods using this compound compare to chromatographic techniques?
Q. What are the considerations for determining reaction stoichiometry?
Use Job’s method (continuous variation) or mole-ratio plots to identify analyte:MBTH ratios. For CPT, molar ratios of 1:1 and 1:2 were observed depending on reaction conditions .
Q. How should researchers statistically compare new methods with established protocols?
- Perform Bland-Altman analysis for bias assessment.
- Apply linear regression (slope ≈1, intercept ≈0) to evaluate correlation with reference methods.
- Report confidence intervals for recovery rates and RSD .
Q. What kinetic parameters must be characterized in assay development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
